molecular formula C8H13BrN4 B580319 1-(3-Bromo-1-methyl-1H-1,2,4-triazol-5-yl)piperidine CAS No. 1243250-23-8

1-(3-Bromo-1-methyl-1H-1,2,4-triazol-5-yl)piperidine

Cat. No.: B580319
CAS No.: 1243250-23-8
M. Wt: 245.124
InChI Key: FRIUFJGMYVKXIT-UHFFFAOYSA-N
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Description

1-(3-Bromo-1-methyl-1H-1,2,4-triazol-5-yl)piperidine is a chemical building block of interest in medicinal chemistry and drug discovery research. This molecule features a brominated 1-methyl-1,2,4-triazole scaffold linked to a piperidine ring, a structural motif commonly found in the development of pharmacologically active compounds . The bromine atom at the 3-position of the triazole ring serves as a reactive handle, making this compound a versatile intermediate for further synthetic elaboration via metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig animations, to create more complex molecular architectures . The integration of the piperidine moiety, a common feature in bioactive molecules, enhances the potential of this compound to be used in the synthesis of candidates for various therapeutic targets. Researchers can utilize this building block in the design and synthesis of novel molecules for high-throughput screening and structure-activity relationship (SAR) studies. Handling and Storage: For laboratory safety, this product should be stored sealed in a dry environment at room temperature and protected from light to ensure long-term stability . Important Notice: This product is strictly for research purposes and is not intended for diagnostic or therapeutic applications. It is the responsibility of the purchaser to ensure safe handling and compliance with all applicable local and national regulations.

Properties

IUPAC Name

1-(5-bromo-2-methyl-1,2,4-triazol-3-yl)piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13BrN4/c1-12-8(10-7(9)11-12)13-5-3-2-4-6-13/h2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRIUFJGMYVKXIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NC(=N1)Br)N2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13BrN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801219088
Record name 1-(3-Bromo-1-methyl-1H-1,2,4-triazol-5-yl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801219088
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1243250-23-8
Record name 1-(3-Bromo-1-methyl-1H-1,2,4-triazol-5-yl)piperidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1243250-23-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(3-Bromo-1-methyl-1H-1,2,4-triazol-5-yl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801219088
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Triazole Ring Formation via [3+2] Cycloaddition

The triazole scaffold can be assembled through cyclocondensation reactions. A common approach involves reacting 1-methylhydrazine with α-bromo-β-cyanoacrylates under acidic conditions to yield 3-bromo-1-methyl-1H-1,2,4-triazole-5-carboxylate. Subsequent hydrolysis of the ester group generates the carboxylic acid, which is decarboxylated to produce 3-bromo-1-methyl-1H-1,2,4-triazole.

Key Reaction Conditions

  • Reagents : 1-methylhydrazine, α-bromo-β-cyanoacrylate, HCl (cat.)

  • Solvent : Ethanol

  • Temperature : 80°C, 12 hours

  • Yield : ~65% after decarboxylation

Piperidine Coupling via Nucleophilic Aromatic Substitution

The 5-position of the triazole is activated for nucleophilic substitution due to electron-withdrawing effects from the adjacent bromine and nitrogen atoms. Treatment with piperidine in dimethylformamide (DMF) at 120°C for 24 hours facilitates displacement, yielding the target compound.

Optimization Data

ParameterValue
BaseK₂CO₃
SolventDMF
Temperature120°C
Time24 hours
Yield72%

Direct Bromination of Pre-formed Triazole-Piperidine Adduct

Synthesis of 1-Methyl-5-(piperidin-1-yl)-1H-1,2,4-triazole

Coupling 1-methyl-1H-1,2,4-triazol-5-amine with piperidine via a Buchwald-Hartwig amination using Pd(OAc)₂/Xantphos yields the intermediate.

Reaction Scheme

1-Methyl-5-amino-triazole+PiperidinePd(OAc)2,Xantphos1-Methyl-5-piperidinyl-triazole\text{1-Methyl-5-amino-triazole} + \text{Piperidine} \xrightarrow{\text{Pd(OAc)}_2, \text{Xantphos}} \text{1-Methyl-5-piperidinyl-triazole}

Regioselective Bromination at Position 3

Electrophilic bromination using N-bromosuccinimide (NBS) in acetic acid introduces the bromine atom at position 3. The methyl group at position 1 directs bromination to the meta position.

Bromination Conditions

  • Reagent : NBS (1.1 equiv)

  • Solvent : Acetic acid

  • Temperature : 60°C, 6 hours

  • Yield : 85%

Metal-Catalyzed Cross-Coupling Approaches

Suzuki-Miyaura Coupling for Late-Stage Functionalization

A halogenated triazole precursor (5-bromo-1-methyl-1H-1,2,4-triazole) undergoes coupling with piperidine-derived boronic esters. However, this method is less favored due to competing side reactions.

Ullmann-Type Coupling

Copper-catalyzed coupling of 5-iodo-3-bromo-1-methyl-1H-1,2,4-triazole with piperidine in the presence of CuI and 1,10-phenanthroline provides moderate yields.

Comparison of Coupling Methods

MethodCatalystYield
Suzuki-MiyauraPd(PPh₃)₄40%
UllmannCuI55%

Comparative Analysis of Synthetic Routes

Efficiency and Scalability

  • Cyclocondensation Route : High atom economy but requires decarboxylation, limiting scalability.

  • Direct Bromination : Excellent regioselectivity but demands pre-functionalized intermediates.

  • Cross-Coupling : Flexible but suffers from catalyst costs and lower yields.

Purification Challenges

Column chromatography (SiO₂, ethyl acetate/hexane) is routinely used to isolate the product. The bromine substituent increases polarity, complicating separation.

Mechanistic Insights

Electronic Effects in Bromination

The methyl group at position 1 donates electron density via resonance, destabilizing electrophilic attack at adjacent positions. Bromination preferentially occurs at position 3 due to reduced steric hindrance and favorable charge distribution.

Nucleophilic Aromatic Substitution

The electron-deficient triazole ring facilitates attack by piperidine at position 5. Base (K₂CO₃) deprotonates piperidine, enhancing nucleophilicity .

Chemical Reactions Analysis

Types of Reactions: 1-(3-Bromo-1-methyl-1H-1,2,4-triazol-5-yl)piperidine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The triazole ring can undergo oxidation or reduction reactions to form different derivatives.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura and Heck reactions to form complex molecules.

Common Reagents and Conditions:

    Substitution Reactions: Sodium hydroxide, potassium carbonate, and organic solvents like DMF or THF.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Coupling Reactions: Palladium catalysts and bases like triethylamine or potassium phosphate.

Major Products: The major products formed from these reactions include various substituted triazoles, piperidine derivatives, and complex organic molecules with potential pharmaceutical applications.

Scientific Research Applications

1-(3-Bromo-1-methyl-1H-1,2,4-triazol-5-yl)piperidine has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: It serves as a building block for the development of pharmaceutical drugs, particularly those targeting neurological and inflammatory diseases.

    Industry: The compound is used in the production of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(3-Bromo-1-methyl-1H-1,2,4-triazol-5-yl)piperidine involves its interaction with specific molecular targets and pathways. The triazole ring can bind to metal ions or enzyme active sites, modulating their activity. The piperidine ring enhances the compound’s ability to cross biological membranes, increasing its bioavailability. The bromine atom can participate in halogen bonding, further influencing the compound’s interactions with biological targets.

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural and functional differences between 1-(3-Bromo-1-methyl-1H-1,2,4-triazol-5-yl)piperidine and related compounds:

Compound Name Molecular Formula Substituents Molecular Weight (g/mol) Key Properties
This compound C₈H₁₂BrN₄ 3-Bromo, 1-methyl triazole 261.12 Electron-withdrawing Br enhances reactivity; piperidine aids receptor binding .
4-(3-Phenyl-1H-1,2,4-triazol-5-yl)piperidine hydrochloride C₁₃H₁₇ClN₄ 3-Phenyl, hydrochloride salt 264.75 Phenyl group increases lipophilicity; HCl salt improves solubility .
2-(1,3-Dimethyl-1H-1,2,4-triazol-5-yl)piperidine C₉H₁₆N₄ 1,3-Dimethyl triazole 180.25 Electron-donating methyl groups reduce reactivity; used in enzyme inhibition .
1-(3-Bromo-1-methyl-1H-1,2,4-triazol-5-yl)piperidin-4-ol C₈H₁₃BrN₄O 4-Hydroxyl piperidine 277.12 Hydroxyl enhances polarity and H-bonding capacity; impacts pharmacokinetics .

Pharmacological and Chemical Differences

  • Substituent Effects :

    • Bromine (in the target compound) increases electrophilicity, making it suitable for cross-coupling reactions in drug synthesis. In contrast, phenyl (in the hydrochloride analogue) enhances lipophilicity, favoring membrane permeability .
    • Methyl groups (e.g., in 2-(1,3-dimethyl-triazolyl)piperidine) donate electrons, reducing triazole ring acidity and altering binding modes in enzyme inhibition .
  • Piperidine Modifications: The hydroxyl group in the 4-ol derivative improves aqueous solubility but may reduce blood-brain barrier penetration compared to the non-hydroxylated parent compound . Substituent size and orientation (e.g., in S1R ligands) critically affect binding. Larger hydrophobic groups, like phenylbutyl, reorient the piperidine ring to fit hydrophobic pockets in protein targets .

Biological Activity

1-(3-Bromo-1-methyl-1H-1,2,4-triazol-5-yl)piperidine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the presence of a piperidine ring and a 1,2,4-triazole moiety. The molecular formula is C8H11BrN4C_8H_{11}BrN_4 with a molecular weight of approximately 232.11 g/mol. The structure can be represented as follows:

Chemical Structure C8H11BrN4\text{Chemical Structure }\text{C}_8\text{H}_{11}\text{BrN}_4

Synthesis

The synthesis of this compound typically involves the bromination of 1-methyl-1H-1,2,4-triazole followed by its reaction with piperidine. Various synthetic routes have been explored to optimize yield and purity.

Antimicrobial Properties

Research indicates that derivatives of triazole compounds exhibit significant antimicrobial activity. For instance, a study highlighted the effectiveness of triazole derivatives against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecalis (VRE) .

Compound MIC (µM) Activity
1-(3-Bromo-1-methyl-1H-1,2,4-triazol)40Moderate against M. tuberculosis
Alkyne derivative12.9Strong activity

Anticancer Activity

The anticancer potential of triazole derivatives has been extensively studied. In vitro assays demonstrated that certain triazole compounds showed promising results against various cancer cell lines:

Cell Line IC50 (µM) Compound
AGS2.63 ± 0.17Triazole derivative
MGC-8033.05 ± 0.29Triazole derivative
HCT-11611.57 ± 0.53Triazole derivative
HeLa13.62 ± 0.86Triazole derivative

These results indicate that the biological activity of triazole derivatives is often superior to non-substituted analogs .

The mechanism by which these compounds exert their biological effects often involves the inhibition of specific enzymes or receptors. For instance, some studies suggest that triazoles can act as inhibitors for acetylcholinesterase (AChE), which is crucial in neurodegenerative diseases .

Study on Antimicrobial Activity

In a study assessing the antimicrobial properties of various triazole derivatives, it was found that the brominated derivative exhibited moderate activity against M. tuberculosis with a minimum inhibitory concentration (MIC) of approximately 40 µM . This suggests potential for further development in treating resistant infections.

Study on Anticancer Efficacy

Another significant study evaluated the anticancer activity of a series of triazole compounds against different cancer cell lines. The findings revealed that certain substitutions on the triazole ring significantly enhanced cytotoxicity compared to standard chemotherapeutic agents such as 5-fluorouracil .

Q & A

Q. What are the established synthetic routes for 1-(3-Bromo-1-methyl-1H-1,2,4-triazol-5-yl)piperidine, and how can reaction conditions be optimized for higher yields?

The synthesis typically involves constructing the 1,2,4-triazole core followed by functionalization with bromine and piperidine. A common approach includes:

  • Cyclocondensation : Reacting hydrazine derivatives with nitriles or carboxylic acid derivatives under heat to form the triazole ring.
  • Bromination : Introducing bromine at the 3-position using brominating agents like N-bromosuccinimide (NBS) in the presence of a radical initiator or Lewis acid .
  • Piperidine Coupling : Utilizing nucleophilic substitution or transition-metal-catalyzed cross-coupling to attach the piperidine moiety.
    Optimization Strategies :
  • Control reaction temperature to minimize side reactions (e.g., decomposition of the triazole ring at >120°C) .
  • Use anhydrous solvents and inert atmospheres for moisture-sensitive intermediates.
  • Purify intermediates via column chromatography or recrystallization to improve final yield .

Q. What analytical techniques are critical for confirming the structure and purity of this compound?

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR identify proton environments and carbon frameworks. For example, the methyl group on the triazole (δ ~3.5 ppm) and piperidine protons (δ ~1.5–3.0 ppm) are diagnostic .
  • High-Resolution Mass Spectrometry (HRMS) : Confirms molecular weight and isotopic patterns, ensuring correct elemental composition .
  • High-Performance Liquid Chromatography (HPLC) : Quantifies purity (>95% is typical for research-grade material) and detects trace impurities .

Q. What safety protocols are essential when handling this compound in the laboratory?

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
  • Ventilation : Use fume hoods to prevent inhalation of vapors or dust.
  • Storage : Store in airtight containers at room temperature, away from light and moisture. Avoid proximity to oxidizing agents .
  • Spill Management : Neutralize spills with inert absorbents (e.g., vermiculite) and dispose of as hazardous waste .

Advanced Research Questions

Q. How can researchers investigate the reactivity of the bromine substituent in cross-coupling reactions (e.g., Suzuki-Miyaura)?

  • Catalytic Systems : Use Pd(PPh3_3)4_4 or PdCl2_2(dppf) with ligands like XPhos in anhydrous THF/toluene.
  • Optimization : Vary base (e.g., Cs2_2CO3_3 vs. K3_3PO4_4) and temperature (80–110°C) to enhance coupling efficiency .
  • Monitoring : Track reaction progress via TLC or LC-MS to identify intermediates and byproducts .

Q. What methodologies are employed to evaluate its potential as a pharmacophore in drug discovery?

  • Biological Assays : Screen against target enzymes (e.g., kinases) using fluorescence polarization or radiometric assays.
  • Structure-Activity Relationship (SAR) : Modify substituents (e.g., replacing bromine with chlorine) and correlate changes with activity .
  • Solubility and Stability Testing : Use HPLC to assess stability in simulated physiological conditions (pH 7.4 buffer, 37°C) .

Q. How can computational modeling predict interactions between this compound and biological targets?

  • Molecular Docking : Use software like AutoDock Vina to simulate binding to active sites (e.g., ATP-binding pockets in kinases).
  • Quantum Mechanics/Molecular Mechanics (QM/MM) : Calculate electronic properties (e.g., charge distribution on the triazole ring) to explain binding affinity .
  • ADMET Prediction : Tools like SwissADME estimate absorption, distribution, and toxicity profiles .

Q. How should researchers address discrepancies in reported biological activity data for this compound?

  • Reproducibility Checks : Verify assay conditions (e.g., cell lines, incubation times) and compound purity .
  • Meta-Analysis : Compare data across studies to identify trends (e.g., higher activity in lipophilic environments) .
  • Controlled Experiments : Systematically vary one parameter (e.g., concentration) while holding others constant to isolate confounding factors .

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